molecular formula C16H18N2O3 B268332 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide

カタログ番号 B268332
分子量: 286.33 g/mol
InChIキー: LJRQYNGZSDXHSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of guanylyl cyclase (GC) activators. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.

作用機序

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 activates sGC enzyme by binding to the heme moiety of the enzyme. This binding leads to the release of the inhibitory subunit of the enzyme, which allows the catalytic subunit to produce cGMP from guanosine triphosphate (GTP). The increase in cGMP levels leads to the activation of protein kinase G (PKG), which mediates the various physiological effects of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been shown to have various biochemical and physiological effects, such as vasodilation, inhibition of platelet aggregation, reduction of inflammation, and protection against ischemia-reperfusion injury. These effects are mediated by the activation of sGC enzyme and the subsequent increase in cGMP levels in the cells.

実験室実験の利点と制限

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and the need for special handling due to its potential toxicity.

将来の方向性

There are several future directions for the research on N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272, such as:
1. Investigating the potential therapeutic applications of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in other diseases, such as cancer and neurological disorders.
2. Developing new synthetic methods for N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its yield and purity.
3. Studying the pharmacokinetics and pharmacodynamics of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in vivo to better understand its efficacy and safety.
4. Developing new formulations of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its solubility and bioavailability.
5. Studying the potential interactions of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 with other drugs and compounds to better understand its potential drug-drug interactions.
Conclusion:
In conclusion, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 is a promising chemical compound that has potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. Its activation of sGC enzyme and subsequent increase in cGMP levels in the cells lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation. Although N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has some limitations, such as its low solubility in water and potential toxicity, its advantages, such as its high potency, selectivity, and stability, make it a promising candidate for further research and development.

合成法

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 involves the reaction of 4-nitrophenyl isocyanate with sec-butylamine, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by the reaction of the intermediate with furfurylamine in the presence of sodium hydride. The overall yield of the synthesis method is around 30%.

科学的研究の応用

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to activate the soluble guanylyl cyclase (sGC) enzyme, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation.

特性

製品名

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide

分子式

C16H18N2O3

分子量

286.33 g/mol

IUPAC名

N-[4-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

InChIキー

LJRQYNGZSDXHSM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。